molecular formula C38H74N18O10 B7803193 PKG Inhibitor

PKG Inhibitor

Cat. No.: B7803193
M. Wt: 943.1 g/mol
InChI Key: OUKSKNTVYYVIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein kinase G inhibitors are compounds that inhibit the activity of cyclic guanosine monophosphate-dependent protein kinases. These kinases play a crucial role in various physiological processes, including smooth muscle relaxation, platelet function, and neuronal signaling. Inhibiting protein kinase G can have significant therapeutic implications, particularly in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders .

Preparation Methods

The synthesis of protein kinase G inhibitors involves several synthetic routes and reaction conditions. One common method is the use of cyclic nucleotide binding site inhibitors, such as Rp-phosphorothioate analogs. Another approach involves ATP binding site inhibitors like KT5823, and substrate binding site inhibitors like DT-oligopeptides . Industrial production methods often involve large-scale synthesis using these inhibitors, followed by purification and characterization to ensure the desired activity and specificity .

Chemical Reactions Analysis

Protein kinase G inhibitors undergo various chemical reactions, including:

    Oxidation: These inhibitors can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert oxidized inhibitors back to their active forms.

    Substitution: Substitution reactions can modify the chemical structure of the inhibitors, potentially enhancing their activity or specificity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific inhibitor and reaction conditions used .

Scientific Research Applications

Protein kinase G inhibitors have a wide range of scientific research applications:

Mechanism of Action

Protein kinase G inhibitors exert their effects by binding to specific sites on the protein kinase G enzyme, thereby preventing its activation. The molecular targets include the cyclic nucleotide binding site, ATP binding site, and substrate binding site. By inhibiting these sites, the inhibitors block the phosphorylation of target proteins, leading to altered cellular functions and signaling pathways .

Comparison with Similar Compounds

Protein kinase G inhibitors can be compared with other kinase inhibitors, such as protein kinase A inhibitors and protein kinase C inhibitors. While all these inhibitors target specific kinases, protein kinase G inhibitors are unique in their ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinases. Similar compounds include:

Protein kinase G inhibitors stand out due to their specificity and potential therapeutic applications in diverse fields .

Properties

IUPAC Name

2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKSKNTVYYVIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PKG Inhibitor
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PKG Inhibitor
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PKG Inhibitor
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PKG Inhibitor
Reactant of Route 6
PKG Inhibitor

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